molecular formula C17H15N3O B2422109 N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide CAS No. 950233-43-9

N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide

Cat. No.: B2422109
CAS No.: 950233-43-9
M. Wt: 277.327
InChI Key: JVTCZAZNIXXXQE-UHFFFAOYSA-N
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Description

N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide typically involves the reaction of 2,6-dimethylquinoline with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out under specific conditions to ensure the formation of the desired product. Common reagents used in the synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). The reaction is often performed in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide
  • N-(2,6-dimethylquinolin-4-yl)pyridine-2-carboxamide
  • N-(2,6-dimethylquinolin-4-yl)pyridine-5-carboxamide

Uniqueness

N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the quinoline and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-11-5-6-15-14(8-11)16(9-12(2)19-15)20-17(21)13-4-3-7-18-10-13/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTCZAZNIXXXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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